3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by amination with isopropylamine under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of 3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 3-[(Isopropylamino)sulfonyl]-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid is utilized in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the isopropylamino and sulfonyl groups, resulting in different chemical properties and reactivity.
3-[(Methylamino)sulfonyl]-4-methoxybenzoic acid: Similar structure but with a methylamino group instead of an isopropylamino group, leading to variations in biological activity.
3-[(Isopropylamino)sulfonyl]benzoic acid: Similar structure but without the methoxy group, affecting its chemical behavior and applications
Uniqueness
3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid is unique due to the presence of both the isopropylamino and sulfonyl groups, which confer specific chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological effects .
Properties
IUPAC Name |
4-methoxy-3-(propan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7(2)12-18(15,16)10-6-8(11(13)14)4-5-9(10)17-3/h4-7,12H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEODVXQCNEPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787050 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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